N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-3-19-9-14(17)16-10-15(2,18)13-8-11-6-4-5-7-12(11)20-13/h4-8,18H,3,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXLARBWGZPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of o-alkynylthiophenols or the use of aryne intermediates.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic addition reaction, where a suitable nucleophile reacts with a benzothiophene derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Antiglaucoma Drug Hybrids
describes several betaxolol-based hybrids designed as H₂S donors for antiglaucoma applications. Key structural differences include:
Key Observations :
Acetamide Derivatives with Aromatic and Heterocyclic Moieties
and highlight structurally related acetamides with varied pharmacological profiles:
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Dichlorophenyl group + thiazole ring.
- Properties : Exhibits intermolecular N–H⋯N hydrogen bonding, forming stable 1-D crystalline chains .
- Comparison : Unlike the target compound, this derivative lacks a hydroxypropyl group but shares the acetamide backbone. The thiazole ring may confer distinct electronic properties.
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide (3e)
Physicochemical and Functional Implications
Solubility and Bioavailability
- The 2-hydroxypropyl group in the target compound may improve water solubility compared to purely aromatic analogues (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide is a compound belonging to the benzothiophene class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide is . The synthesis typically involves several steps, including the reaction of benzothiophene derivatives with hydroxypropyl and ethoxyacetamide groups under controlled conditions to ensure high yield and purity.
Anticancer Properties
Research indicates that benzothiophene derivatives, including N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide, exhibit significant anticancer activity. These compounds can inhibit histone deacetylases (HDACs), which are known to play a critical role in cancer cell proliferation and survival. For instance, studies have shown that these compounds induce apoptosis in various cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide also demonstrates antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways within microbial cells. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a candidate for therapeutic applications in inflammatory diseases .
The biological activity of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : It can affect cellular signaling pathways, leading to altered gene expression profiles associated with cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it might induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies have highlighted the efficacy of benzothiophene derivatives in clinical settings:
- Case Study 1 : A study on human breast cancer cells showed that treatment with N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide resulted in a significant reduction in cell viability compared to untreated controls, with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide | MCF-7 | 12.5 | Significant reduction in viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
